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Compound of Interest

Compound Name: 1,2-Octadiene

Cat. No.: B090656

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
octadiene, a linear allene of interest in organic synthesis and material science. Due to the
limited availability of experimentally derived spectra in public databases, this guide utilizes
predicted data to offer insights into the compound's characteristic nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) profiles. The information presented herein is
intended to support researchers in the identification, characterization, and utilization of 1,2-
octadiene.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 1,2-
octadiene. These values were generated using computational models and should be
considered as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 'H NMR Data for 1,2-Octadiene
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~49-5.1 Multiplet 1H H3
~4.5-4.7 Triplet 2H H1
~1.9-2.1 Multiplet 2H H4
~1.2-15 Multiplet 6H H5, H6, H7
~0.8-0.9 Triplet 3H H8

Table 2: Predicted 3C NMR Data for 1,2-Octadiene

Chemical Shift (6) ppm

Carbon Assignment

~205 - 210 C2
~85-90 C3
~70-75 C1
~31-33 C5
~28 - 30 C4
~22-24 C6
~13-15 Cc7
Not Applicable C8

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,2-Octadiene
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Wavenumber (cm~?) Intensity Assignment

~3050 - 3000 Medium =C-H Stretch

~2960 - 2850 Strong C-H Stretch (Alkyl)

~1950 - 1930 Strong, Sharp C=C=C Asymmetric Stretch
~1465 Medium -CH2- Bend

~1375 Medium -CHs Bend

~850 Strong =C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data for 1,2-Octadiene

mlz Relative Intensity (%) Possible Fragment
110 25 [M]* (Molecular lon)
95 40 [M - CHs]*

81 100 [M - C2Hs]*

67 85 [M - C3H7]*

55 70 [CaH7]*

41 90 [C3Hs]*

29 50 [C2Hs]*

Experimental Protocols

While specific experimental protocols for 1,2-octadiene are not readily available, the following

sections describe generalized methodologies for obtaining NMR, IR, and MS spectra for

volatile liquid hydrocarbons.

NMR Spectroscopy of a Liquid Hydrocarbon
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o Sample Preparation: Dissolve approximately 5-10 mg of the liquid hydrocarbon sample in
about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR
tube. The solvent should be chosen based on the sample's solubility and to avoid signal
overlap with the analyte.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and
an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Switch the probe to the 13C nucleus frequency.

o Acquire a proton-decoupled 13C NMR spectrum. Typical parameters include a 45-degree
pulse angle, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the low natural abundance of 3C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

FTIR Spectroscopy of a Liquid Hydrocarbon

o Sample Preparation: For a neat liquid sample, place a single drop of the hydrocarbon onto
the center of a clean, dry salt plate (e.g., NaCl or KBr). Gently place a second salt plate on
top to create a thin liquid film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Background Spectrum: Record a background spectrum of the empty sample compartment to
subtract atmospheric and instrumental interferences.
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o Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample
holder and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm~1 over a range of 4000-400 cm~1.

o Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis of a Volatile Hydrocarbon

o Sample Preparation: Dilute the volatile hydrocarbon sample in a suitable volatile solvent
(e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).

 Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
with an electron ionization (El) source.

e GC Separation:

o Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent
column overloading. Set the injector temperature to 250 °C.

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um) is
suitable for separating hydrocarbons.

o Oven Program: A typical temperature program would be: initial temperature of 50 °C for 2
minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

o Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
e MS Detection:
o lonization: Use standard electron ionization at 70 eV.
o Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amul.
o Transfer Line Temperature: Set the transfer line temperature to 280 °C.

o Data Analysis: Identify the compound by comparing its retention time and mass spectrum
with a reference library (e.g., NIST). Analyze the fragmentation pattern to confirm the
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structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1,2-octadiene.

Sample Preparation

Unknown Compound
(1,2-Octadiene)

Spectroscopic Analysis
Y
NMR Spectroscopy
(H & 13C) IR Spectroscopy
Data Interpretation
Y Y
Chemical Shifts, Functional Groups, Molecular Weight,
Coupling Constants Bond Vibrations Fragmentation Pattern

Structure Elucidation

Y Y

Structural Confirmation of
1,2-Octadiene

\4

Click to download full resolution via product page
Caption: Workflow for the spectroscopic identification of 1,2-octadiene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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